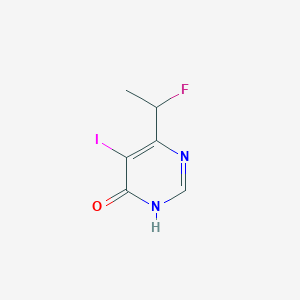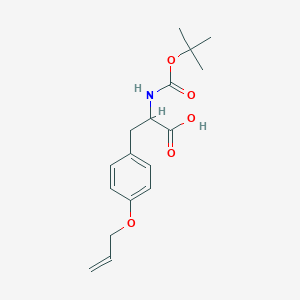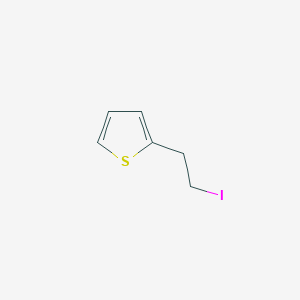
zinc;ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is one of the earliest organometallic compounds discovered and is known for its pyrophoric nature, meaning it ignites spontaneously upon exposure to air . This compound is primarily used in organic synthesis and serves as a precursor to other organozinc compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylzinc is typically prepared by the reaction of ethyl iodide with zinc metal. The reaction is carried out in an inert atmosphere to prevent the compound from igniting. The general reaction is as follows: [ \text{Zn} + 2 \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_2\text{H}_5\text{ZnC}_2\text{H}_5 + \text{ZnI}_2 ]
Industrial Production Methods
Industrial production of diethylzinc involves the reaction of zinc with ethyl chloride in the presence of a catalyst. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure safety and maximize production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylzinc undergoes several types of chemical reactions, including:
Oxidation: Diethylzinc reacts with oxygen to form zinc oxide and ethane.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other organic groups.
Addition: Diethylzinc can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Oxidation: Requires exposure to air or oxygen.
Substitution: Typically involves halides or other electrophiles.
Addition: Often carried out in the presence of a solvent like ether or tetrahydrofuran (THF).
Major Products
Oxidation: Zinc oxide and ethane.
Substitution: Various organozinc compounds.
Addition: Alcohols.
Applications De Recherche Scientifique
Diethylzinc has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in drug synthesis and as a precursor to pharmaceuticals.
Industry: Used in the production of fine chemicals and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism by which diethylzinc exerts its effects involves the formation of a zinc-carbon bond. This bond is highly reactive and can participate in various chemical reactions. The zinc atom acts as a Lewis acid, accepting electron pairs from other molecules, which facilitates the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylzinc: Similar to diethylzinc but with methyl groups instead of ethyl groups.
Diethylmagnesium: Contains magnesium instead of zinc.
Diethylaluminum chloride: Contains aluminum and a chloride group.
Uniqueness
Diethylzinc is unique due to its high reactivity and pyrophoric nature. It is less stable than its magnesium and aluminum counterparts, making it more suitable for specific reactions that require a highly reactive organometallic compound .
Propriétés
Formule moléculaire |
C4H10Zn |
|---|---|
Poids moléculaire |
123.5 g/mol |
Nom IUPAC |
zinc;ethane |
InChI |
InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 |
Clé InChI |
IPSRAFUHLHIWAR-UHFFFAOYSA-N |
SMILES canonique |
C[CH2-].C[CH2-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)
